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5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No.: B2581444
CAS No.: 20877-81-0
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Systematic IUPAC Naming Conventions for this compound

The systematic name for this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The name is broken down as follows:

Benzoxazin : Indicates a benzene (B151609) ring fused to an oxazine (B8389632) ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. researchgate.net

3,1 : These numbers specify the positions of the heteroatoms (oxygen and nitrogen) in the oxazine ring relative to the fusion with the benzene ring.

-2,4(1H)-dione : This signifies the presence of two ketone groups at positions 2 and 4 of the benzoxazine (B1645224) ring system. The "(1H)" indicates that the nitrogen at position 1 is bonded to a hydrogen atom.

5-Methyl : This prefix indicates that a methyl group is attached to the 5th carbon atom of the benzene ring.

Common Synonyms and Historical Context (e.g., 5-Methylisatoic Anhydride)

Historically, and for the sake of brevity in laboratory settings, this compound is often referred to by its common synonym, 5-Methylisatoic anhydride (B1165640). echemi.comapolloscientific.co.uknih.govbiosynth.com This name relates it to isatoic anhydride, a compound derived from anthranilic acid. wikipedia.org The "5-methyl" designation specifies the position of the methyl group on the aromatic ring. Other synonyms include 6-methyl-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione and 5-METHYL ISATINIC ANHYDRIDE. echemi.com

Structural Representation and Isomeric Considerations

The core structure of this compound is a bicyclic system. A key isomeric consideration is the placement of the methyl group on the benzene ring. While this article focuses on the 5-methyl isomer, other positional isomers could exist, such as 6-methyl, 7-methyl, or 8-methyl derivatives, each of which would likely exhibit different physical and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

Properties

IUPAC Name

5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDXWPWJNDBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-81-0
Record name 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Synthetic Methodologies and Chemical Reactivity of 5 Methyl 2h 3,1 Benzoxazin 2,4 1h Dione

Classical Synthetic Routes to 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Synthesis from Anthranilic Acid Derivatives

The most conventional and widely employed method for the synthesis of this compound involves the cyclization of 2-amino-5-methylbenzoic acid (6-methylanthranilic acid). This transformation is typically achieved by reacting the anthranilic acid derivative with a suitable carbonylating agent.

A common approach involves a two-step process where the amino group of 2-amino-5-methylbenzoic acid is first protected, for instance, as a carbamate, followed by cyclization. For example, the reaction of 2-amino-5-methylbenzoic acid with benzyl (B1604629) chloroformate in the presence of a base like sodium carbonate and sodium bicarbonate yields the corresponding N-benzyloxycarbonyl (Cbz) protected intermediate, Cbz-2-amino-5-methylbenzoic acid. nih.gov Subsequent treatment of this intermediate with a dehydrating and cyclizing agent, such as thionyl chloride (SOCl₂), promotes the formation of the desired this compound. nih.gov

Alternatively, direct phosgenation of anthranilic acid derivatives is a well-established method for the preparation of isatoic anhydrides. ias.ac.in This reaction involves bubbling phosgene (B1210022) gas (COCl₂) or using a phosgene equivalent like triphosgene (B27547) into a solution of the anthranilic acid. This method, while efficient, requires careful handling due to the high toxicity of phosgene.

The following table summarizes a representative synthesis from an anthranilic acid derivative:

PrecursorReagentsProductKey Features
2-Amino-5-methylbenzoic acid1. Benzyl chloroformate, Na₂CO₃/NaHCO₃This compoundTwo-step process involving N-protection followed by cyclization with SOCl₂. nih.gov
2-Amino-5-methylbenzoic acidPhosgene or TriphosgeneThis compoundDirect and efficient method, but involves highly toxic reagents. ias.ac.in

Preparation via Isatin (B1672199) or Phthalimide (B116566) Precursors

While less common than the anthranilic acid route, derivatives of isatin (indoline-2,3-dione) and phthalimide can serve as precursors for the synthesis of the benzoxazinone (B8607429) ring system. The general literature indicates that 1H-benzo[d] nih.govmdpi.comoxazine-2,4-diones can be synthesized from these starting materials. nih.gov

For instance, a synthetic pathway to a benzoxazinone derivative has been demonstrated starting from N-phthaloylglycine, a phthalimide derivative. This method involves the conversion of N-phthaloylglycine to its corresponding acyl chloride, which is then reacted with an anthranilic acid. The resulting intermediate is subsequently cyclized using an agent like cyanuric chloride to yield the benzoxazinone product. researchgate.net This multi-step approach highlights the versatility of phthalimide derivatives in constructing complex heterocyclic systems.

Methods Involving 2-Hydroxybenzoic Acid or Anacardic Acid

The use of 2-hydroxybenzoic acid (salicylic acid) derivatives for the synthesis of the 2H-3,1-benzoxazin-2,4(1H)-dione core has been explored. One reported method involves the reaction of methyl salicylate (B1505791) (an ester of 2-hydroxybenzoic acid) with phenyl isocyanate. nih.gov This reaction, which can be catalyzed by triethylamine, is exothermic and leads to the formation of a 3-substituted 2H-1,3-benzoxazine-2,4-(3H)-dione. nih.gov While this demonstrates the feasibility of forming the benzoxazinone ring from a salicylic (B10762653) acid precursor, it yields an N-substituted product rather than the parent this compound.

The use of anacardic acid, a naturally occurring 2-hydroxy-6-alkylbenzoic acid, as a direct precursor for the synthesis of the this compound ring system is not prominently described in the surveyed literature. While anacardic acid and its derivatives are utilized in the synthesis of other complex molecules and as catalysts, their direct conversion to this specific benzoxazinedione is not a commonly reported synthetic route. nih.govmdpi.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of this compound and related compounds.

Microwave-Assisted Synthesis from Phthalic Anhydride (B1165640) Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. An efficient microwave-assisted protocol for the one-pot synthesis of isatoic anhydrides from the corresponding carboxylic anhydrides has been developed. mdpi.com Specifically, the synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives can be achieved by heating with trimethylsilyl (B98337) azide (B81097) (TMSA) in a microwave reactor. This reaction proceeds rapidly, typically within minutes, under solvent-free conditions.

The reaction of a substituted phthalic anhydride with trimethylsilyl azide under microwave irradiation at 120°C for 8 minutes provides the corresponding benzoxazine-2,4-dione in high purity after a simple workup. This method offers a significant advantage over traditional heating methods, which often require longer reaction times.

A summary of this modern approach is presented below:

Precursor (Phthalic Anhydride Derivative)ReagentConditionsProduct (Benzoxazine-2,4-dione Derivative)Yield
Phthalic anhydrideTrimethylsilyl azideMicrowave, 120°C, 8 min, solvent-free2H-3,1-benzoxazin-2,4(1H)-dione61%
3-Fluorophthalic anhydrideTrimethylsilyl azideMicrowave, 120°C, 8 min, solvent-free8-Fluoro-2H-benzo[d] nih.govmdpi.comoxazine-2,4(1H)-dione40%
4-Fluorophthalic anhydrideTrimethylsilyl azideMicrowave, 120°C, 8 min, solvent-free5-Fluoro-2H-benzo[d] nih.govmdpi.comoxazine-2,4(1H)-dione35%

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key aspect of green chemistry. As mentioned in the previous section, the microwave-assisted synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives is conducted under solvent-free conditions. This approach not only reduces the environmental impact but also simplifies the reaction setup and product purification.

The reaction involves the direct mixing of the phthalic anhydride derivative with trimethylsilyl azide, which is then heated in a microwave reactor. The absence of a solvent allows for efficient energy transfer from the microwave irradiation to the reactants, leading to a rapid and clean conversion to the desired product. This solvent-free methodology represents a significant advancement in the sustainable synthesis of this important class of heterocyclic compounds.

Metal-Free Approaches for Benzoxazinone Scaffolds

The synthesis of benzoxazinone scaffolds, including this compound, can be achieved through various metal-free methods, avoiding the use of transition metal catalysts. One notable approach involves an appealing, transition-metal-free oxidative cascade sequence. This method utilizes anthranilic acids and aldehydes under I2-catalyzed conditions, with oxone serving as an economically viable and sole oxidant. nih.gov The reaction proceeds efficiently for structurally diverse anthranilic acids and aryl aldehydes. nih.gov

Another effective metal-free strategy employs cyanuric chloride/DMF to mediate the synthesis of benzoxazine-4-ones from anthranilic acids. nih.gov Furthermore, a one-pot sonochemistry method has been developed, which utilizes anthranilic acids and aryl aldehydes in the presence of acetic anhydride under ultrasound conditions. nih.gov This technique produces N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov Optimization studies have indicated that while thermal conditions in the presence of solvents result in lower yields (45–65%), the use of excess acetic anhydride under ultrasonic irradiation leads to significantly higher yields of up to 98% in a shorter reaction time. nih.gov

MethodReagentsKey FeaturesYield
Iodine-Catalyzed Oxidative CascadeAnthranilic acid, Aldehydes, I2, OxoneTransition-metal-free, Economical oxidantVaries with substrates
Cyanuric Chloride/DMF-Mediated SynthesisAnthranilic acids, Cyanuric chloride, DMFTransition-metal-freeNot specified
Ultrasound-Irradiated SynthesisAnthranilic acids, Aryl aldehydes, Acetic anhydrideTransition-metal-free, High yields, Short reaction timeUp to 98%
Table 1: Comparison of Metal-Free Synthetic Approaches for Benzoxazinone Scaffolds.

Regioselectivity Control in Synthesis

Regioselectivity in the synthesis of benzoxazinone derivatives is a critical aspect that influences the final product's structure and properties. The substitution pattern on the starting materials, such as in hydantoin (B18101) derivatives, can direct the regioselectivity of subsequent reactions like N-alkylation and thionation, ultimately determining the structure of the resulting fused heterocycles. nih.govresearchgate.net For instance, in the synthesis of dihydroimidazo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine-3,6(2H,4H)-dione derivatives from hydantoins, the regioselective thionation at the C4 position is influenced by 5,5-dimethyl substitution. nih.gov

The success of multi-step syntheses involving benzoxazinone precursors often hinges on the regioselective formation of intermediates. The preferred regioselectivity of successive N-alkylation steps is crucial for the formation of the desired constitutional isomers. nih.gov

Reactivity and Derivatization Strategies

The reactivity of the this compound nucleus is characterized by its susceptibility to nucleophilic attack, leading to a variety of derivatization strategies.

Ring-Opening Reactions of the Benzoxazinone Nucleus

The benzoxazinone ring is prone to opening upon reaction with various nucleophiles, a characteristic that is fundamental to its utility as a synthetic intermediate.

The reaction of isatoic anhydrides, such as this compound, with nitrogen nucleophiles is a well-established method for the synthesis of various heterocyclic compounds. The hydrolysis of isatoic anhydride and its derivatives in water at 25 °C primarily occurs through a direct attack of the hydroxide (B78521) ion on the neutral substrate. rsc.org At higher pH, where the isatoic anhydride is ionized, an o-carboxyphenyl isocyanate is formed, which can then react with the nucleophile. rsc.org

Reactions with amines at the C-4 carbonyl of the benzoxazinone ring, which is favored at a pH below 10, are highly sensitive to the steric bulk of the attacking amine. rsc.org This allows for a degree of control over the reaction pathway. For instance, with bulky amines, the reaction at the isocyanate functionality of the anionic form can become significant. rsc.org The reaction of N-methylisatoic anhydride with glycine, for example, is proposed to proceed via the nucleophilic attack of the glycine's amino group on the anhydride, leading to a ring-opened intermediate that subsequently cyclizes. stackexchange.com

The nature of the amine nucleophile dictates the final product. Primary amines typically lead to the formation of quinazolinones through a ring-opening and subsequent cyclization mechanism. The reaction of acid anhydrides with ammonia (B1221849) and primary amines proceeds through an initial nucleophilic attack followed by the elimination of a carboxylic acid. libretexts.org

Substituents on the benzoxazinone ring play a crucial role in modulating its stability and reactivity. Electron-donating groups, such as the methyl group at the 5-position, can influence the electron density of the aromatic ring and the reactivity of the carbonyl groups. In the context of benzoxazine (B1645224) synthesis from Mannich bases, an electron-donating methyl group on the phenol (B47542) or aniline (B41778) precursor increases the charge of the nitrogen and oxygen atoms. nih.gov When the methyl group is located at the para position of the phenol (equivalent to the 5-position in the resulting benzoxazinone), the stability of the oxazine (B8389632) ring is increased. nih.gov

Conversely, electron-withdrawing groups can have the opposite effect. For instance, a 5-nitro substituent on isatoic anhydride increases the acidity of the N-H proton and facilitates the formation of the anionic isocyanate intermediate, which influences its reactivity with nucleophiles. rsc.org

SubstituentPositionEffect on Ring StabilityEffect on Reactivity
Methyl (Electron-donating)5-positionIncreasedModulates carbonyl reactivity
Nitro (Electron-withdrawing)5-positionDecreased (facilitates anion formation)Enhances reactivity towards nucleophiles via isocyanate intermediate
Table 2: Influence of Substituents on the Benzoxazinone Nucleus.

Reactions with Ester Enolates Leading to Quinolones

A significant application of this compound and its analogs is in the synthesis of quinolone derivatives. The reaction of N-methylisatoic anhydride with lithium enolates of esters leads to the formation of intermediate β-ketoesters in nearly quantitative yields. researchgate.net These intermediates can then undergo thermal cyclization to afford the corresponding 3-substituted-4-hydroxy-1-methyl-2(1H)-quinolinones in good yields. researchgate.net

This methodology has been successfully applied to the synthesis of quinoline (B57606) alkaloids. For example, the reaction of the lithium enolate of 5-methyl-4-hexenoic acid ethyl ester with various nuclear substituted isatoic anhydrides yields 4-hydroxy-1-methyl-3-prenyl-2(1H)-quinolinones, which are key intermediates in the synthesis of these natural products. researchgate.net

Another related and environmentally friendly approach involves the decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds. nih.gov In this process, a base generates a carbanion from the 1,3-dicarbonyl compound, which then attacks the carbonyl group of the isatoic anhydride. nih.gov This is followed by the release of carbon dioxide, intramolecular cyclization, and dehydration to yield the substituted quinolin-4-one. nih.gov This reaction is notable for being carried out in water at 80 °C. nih.gov

ReactantsIntermediateProductKey Features
N-Methylisatoic anhydride, Lithium enolate of an esterβ-Ketoester3-Substituted-4-hydroxy-1-methyl-2(1H)-quinolinoneNearly quantitative yield of intermediate, Good yield of final product upon thermal cyclization
Isatoic anhydride, 1,3-Dicarbonyl compound, BaseCarbanion adductSubstituted quinolin-4-oneEnvironmentally friendly (water as solvent), Decarboxylative cyclization
Table 3: Synthesis of Quinolones from Isatoic Anhydride Derivatives.

Reactions with Thiopseudoureas and Carbanions

The reactivity of the this compound ring is dominated by the electrophilic nature of its two carbonyl carbons (C2 and C4). These sites are susceptible to attack by a wide array of nucleophiles, leading to a characteristic ring-opening reaction. rsc.orgmyttex.net This reactivity is harnessed in reactions with thiopseudoureas and carbanions to generate novel molecular frameworks.

Thiopseudoureas are S-alkylated derivatives of thiourea (B124793) and act as nitrogen-based nucleophiles. The reaction with 5-methylisatoic anhydride is initiated by the nucleophilic attack of the terminal amino group of the thiopseudourea on the more electrophilic C4 carbonyl carbon of the anhydride. This leads to the cleavage of the acyl-oxygen bond and the formation of an N-acyl-2-aminobenzamide intermediate. This intermediate can subsequently undergo intramolecular cyclization, often with the elimination of the S-alkyl group as a thiol, to yield substituted quinazolinone derivatives. This pathway provides a convergent route to complex heterocycles that incorporate the structural elements of both reactants.

Carbanions , as highly reactive carbon-based nucleophiles, readily react with 5-methylisatoic anhydride. slideshare.netlibretexts.org The reaction proceeds via nucleophilic acyl substitution at one of the carbonyl groups, typically resulting in the opening of the anhydride ring. libretexts.org For instance, Grignard reagents or organolithium compounds attack a carbonyl carbon to form a tetrahedral intermediate, which collapses to yield a substituted 2-aminobenzamide (B116534) derivative after an aqueous workup. The initial ring-opened product, a salt of a 2-(acylamino)benzoic acid, is prone to decarboxylation under certain conditions, particularly if heated, providing a route to various substituted 2-aminoketones.

Table 1. Reactions of this compound with Nucleophiles
NucleophileReactant StructureExpected IntermediatePotential Final Product
S-MethylthiopseudoureaS-MethylthiopseudoureaRing-opened N-acylthiourea2-Amino-5-methyl-4(3H)-quinazolinone
Methylmagnesium bromide (Carbanion source)Methylmagnesium bromideRing-opened keto-amide salt2-Amino-5-methylacetophenone
Enolate of Acetone (Carbanion source)Enolate of AcetoneRing-opened β-keto-amide3-(2-Amino-5-methylbenzoyl)acetone

Formation of Hybrid Compounds Incorporating Other Heterocycles

The utility of this compound as a synthon extends to the construction of fused and linked hybrid heterocyclic systems. osi.lv This strategy involves reacting the anhydride with a nucleophile that is itself a heterocyclic moiety, thereby combining two distinct ring systems into a single molecular entity. A common approach is to use amino-substituted heterocycles as the nucleophilic partner.

The reaction mechanism follows the established pattern of nucleophilic attack on the anhydride carbonyl, ring-opening, and subsequent intramolecular cyclization. For example, the reaction with a 2-amino-substituted heterocycle (such as 2-aminothiazole (B372263) or 2-aminopyridine) initially forms an N-(heterocyclic)-2-aminobenzamide intermediate. Thermal or acid-catalyzed dehydration of this intermediate then leads to the formation of a tetracyclic system where the quinazolinone ring is fused or annulated to the starting heterocycle. This methodology provides a powerful tool for generating molecular diversity and creating complex scaffolds with potential applications in medicinal chemistry and materials science. mdpi.com

Table 2. Synthesis of Hybrid Heterocycles from this compound
Heterocyclic Amine ReactantStructure of ReactantExpected Hybrid Product Class
2-Aminopyridine2-AminopyridinePyrido[1,2-a]quinazolinone derivative
2-Aminothiazole2-AminothiazoleThiazolo[3,2-a]quinazolinone derivative
3-Amino-1,2,4-triazole3-Amino-1,2,4-triazoleTriazolo[4,3-a]quinazolinone derivative

Functionalization of the Benzene (B151609) Ring and Dione (B5365651) Moiety

Further diversification of the this compound scaffold can be achieved by chemical modification of either the aromatic benzene ring or the heterocyclic dione portion of the molecule.

Functionalization of the Benzene Ring

The benzene ring is amenable to electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The reactivity and regioselectivity of these reactions are governed by the existing substituents: the activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing acylamino (-NHCO-) and anhydride (-O-CO-) functionalities. The interplay of these directing effects suggests that incoming electrophiles will preferentially substitute at the C6 and C8 positions, which are ortho and para to the activating methyl group. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) can be employed to introduce nitro or halo groups onto the aromatic ring, providing handles for further synthetic transformations. youtube.com

Functionalization of the Dione Moiety

The dione moiety offers two primary sites for functionalization: the N1 nitrogen atom and the C2/C4 carbonyl carbons.

N-Alkylation and N-Acylation: The proton attached to the N1 nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a wide range of substituents at the N1 position. mdpi.com This N-functionalization is a key strategy for modifying the molecule's properties without disrupting the core heterocyclic structure.

Carbonyl Reactions: As previously discussed, the C2 and C4 carbonyl groups are electrophilic centers. Their reaction with nucleophiles is the principal mode of reactivity for the dione ring, typically resulting in its cleavage. This fundamental reactivity can be considered a functionalization method, as it transforms the benzoxazinedione into a variety of open-chain 2-aminobenzoic acid derivatives.

Table 3. Functionalization Reactions of this compound
Reaction TypeReagent(s)Site of FunctionalizationExpected Product
NitrationHNO₃, H₂SO₄Benzene Ring (C6/C8)6/8-Nitro-5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione
BrominationBr₂, FeBr₃Benzene Ring (C6/C8)6/8-Bromo-5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione
N-Alkylation1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I)Dione Moiety (N1)1,5-Dimethyl-2H-3,1-benzoxazin-2,4(1H)-dione
Ring Opening (Hydrolysis)H₂O, H⁺ or OH⁻Dione Moiety (C4)2-Amino-5-methylbenzoic acid

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 2h 3,1 Benzoxazin 2,4 1h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Elucidation

For N-methylisatoic anhydride (B1165640), the aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring. The methyl group protons, being attached to a nitrogen atom, would likely resonate at a higher field compared to the aromatic protons. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for N-Methylisatoic Anhydride

Proton Type Expected Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
N-CH₃ Protons3.0 - 4.0

Note: This data is based on the analysis of the isomer N-methylisatoic anhydride and serves as a predictive guide for 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

For this compound, the carbonyl carbons of the dione (B5365651) moiety are expected to be the most downfield signals, typically appearing in the range of 160-180 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with their specific shifts influenced by the position of the methyl group and the heteroatoms in the adjacent ring. The methyl carbon would appear at the highest field, generally below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbons (C=O)160 - 180
Aromatic Carbons110 - 150
Methyl Carbon (-CH₃)15 - 30

Note: These are predicted chemical shift ranges based on general principles of ¹³C NMR spectroscopy for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 177.16 g/mol . chemimpex.com

Upon electron ionization, the molecule is expected to form a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of dione structures. The fragmentation of the benzoxazine (B1645224) ring system can provide further structural information. While experimental mass spectra for the title compound are not detailed in the provided search results, predicted data for 5-methylisatoic anhydride suggests the formation of various adducts in mass spectrometry analysis. uni.lu

Table 3: Predicted m/z Values for Adducts of 5-Methylisatoic Anhydride

Adduct Predicted m/z
[M+H]⁺178.04987
[M+Na]⁺200.03181
[M-H]⁻176.03531
[M+NH₄]⁺195.07641
[M+K]⁺216.00575

Source: PubChem. uni.lu This data is predicted and not from experimental measurements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a closely related isomer, 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, available from the NIST WebBook, provides key information about the characteristic vibrational frequencies.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (an anhydride-like and an amide-like carbonyl), two distinct C=O stretching bands are expected in the region of 1700-1800 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C-N and C-O stretching vibrations.

Table 4: Characteristic IR Absorption Bands for 1-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Symmetric Stretch~1770
Carbonyl (C=O)Asymmetric Stretch~1720
Aromatic C-HStretch~3000-3100
Aliphatic C-HStretch~2850-2960
C-NStretch~1200-1350
C-OStretch~1000-1300

Note: This data is based on the spectrum of the isomer 1-methyl-2H-3,1-benzoxazin-2,4(1H)-dione and serves as a reference.

Crystallography and X-ray Diffraction for Solid-State Structure Determination

Crystallographic data from X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in its solid state, including bond lengths, bond angles, and crystal packing. While crystallographic data for this compound was not found, a study on its isomer, 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione, reveals detailed structural parameters.

This related compound crystallizes in a monoclinic system. The analysis of its crystal structure shows that the molecule is planar and forms π-stacked dimers. These dimers further arrange into staircase-like linear chains through additional π-stacking interactions between the benzenoid rings.

Table 5: Crystallographic Data for 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione

Parameter Value
Chemical FormulaC₉H₇NO₃
Molecular Weight177.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.632 (2)
b (Å)8.818 (2)
c (Å)11.719 (3)
β (°)93.599 (4)
Volume (ų)787.1 (4)

This data pertains to the isomer 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione and provides an insight into the likely solid-state structure of the 5-methyl isomer.

Structure Activity Relationship Sar and Computational Studies

Impact of Substituents on Biological Activity

The biological profile of the benzoxazinone (B8607429) core is highly sensitive to the nature and position of various substituents on the aromatic ring and the heterocyclic moiety.

The methyl group, as an electron-donating group (EDG), can influence the electronic properties and, consequently, the biological activity of the benzoxazinone scaffold. researchgate.net In synthetic processes, the presence of electron-donating groups like methyl (-Me) has been observed to increase product formation compared to electron-withdrawing groups. nih.gov While specific SAR studies detailing the precise influence of the methyl group at the C-5 position of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione are specific to particular biological targets, general principles suggest its electron-donating nature could modulate the molecule's interaction with target proteins. Preliminary SAR studies on related benzoxazine-dione conjugates indicate that biological activities can be modulated by the position of substituents and their electron-donating or withdrawing effects. researchgate.net

The introduction of electron-withdrawing groups (EWGs) onto the benzoxazinone ring system has a marked impact on the chemical reactivity and biological activity of the resulting derivatives. For instance, studies on the synthesis of related benzoxazin-4-ones have shown that the presence of strong EWGs like the nitro group (-NO₂) can lower reaction yields. nih.gov Conversely, research on other heterocyclic systems demonstrates that incorporating EWGs can enhance binding affinity to biological targets. rsc.orgnih.gov In the context of benzanilides, which share some structural similarities, an electron-withdrawing group at position 3 was found to have a positive impact on antiplasmodial activity. mdpi.com These findings suggest that strategic placement of EWGs on the this compound scaffold could be a viable strategy for modulating its biological profile.

Substituent TypeGeneral Effect on Benzoxazinone RingPotential Impact on Biological ActivityReference
Electron-Donating (e.g., -Me, -OMe)Increases electron density; may favor certain synthetic reactions.Can modulate activity; specific effects are target-dependent. researchgate.net nih.gov
Electron-Withdrawing (e.g., -Cl, -NO₂)Decreases electron density; can lower yields in some syntheses.Can enhance binding affinity and activity for specific targets. nih.govmdpi.com nih.gov

To enhance biological efficacy, the core structure of this compound can be modified. A common strategy involves linking the benzoxazinone scaffold to other heterocyclic systems known for their diverse biological activities. nih.gov For example, new series of 1,2,3-triazoles linked to a benzoxazine (B1645224) core have been synthesized to create hybrid molecules with potential antimicrobial and anti-inflammatory properties. researchgate.net Such modifications aim to combine the pharmacophoric features of different scaffolds, potentially leading to compounds with improved potency and selectivity for specific biological targets. nih.gov Another approach involves the conversion of benzoxazinones into quinazolinone derivatives, which are also a class of compounds with significant biological importance. mdpi.com These scaffold-hopping and hybridization strategies are key to developing new therapeutic leads based on the benzoxazinone framework.

Molecular Docking and Simulation Studies

Computational techniques like molecular docking and dynamic simulations are indispensable tools for predicting and understanding the molecular interactions that underpin the biological activity of this compound derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. rdd.edu.iqnih.gov For derivatives of the benzoxazinone class, docking studies have been used to identify potential binding modes within the active sites of target enzymes or receptors. researchgate.net These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. researchgate.net For example, docking studies on novel benzoxazine-dione conjugates revealed hydrogen bonding with residues like Tyr335 and hydrophobic interactions with Tyr225 within the active site of a target protein. researchgate.net This information is vital for prioritizing compounds for synthesis and biological testing.

Compound ClassBiological Target (Example)Predicted Binding Affinity (Score)Key Interacting Residues (Example)Reference
Benzoxazine-dione ConjugatesS. aureus Tyrosyl-tRNA SynthetaseGood (Qualitative)Tyr335, Tyr225 researchgate.net
Benzimidazole DerivativesCRF-1 Receptor-8.920 (kcal/mol)Arg5, Glu196, Arg283 nih.gov
Diazetidinone DerivativesEpidermal Growth Factor Receptor (EGFR)85.89 (PLP Fitness Score)THR830, ASP831, LEU764 researchgate.net

Note: The data in this table is illustrative of the types of results obtained from docking studies on related heterocyclic compounds and is not specific to this compound itself.

Beyond predicting affinity, molecular docking and simulation provide deep insights into the mechanisms of binding and the structural basis for selectivity. By comparing the docking poses and interaction patterns of a compound against different but related protein targets, researchers can rationalize its selectivity profile. nih.gov For instance, if a compound forms specific hydrogen bonds with a residue present in the desired target but absent in off-targets, this can explain its selective action. Molecular dynamics simulations can further assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov These computational approaches help to understand why certain substitutions on the benzoxazinone scaffold lead to enhanced potency or selectivity, thereby guiding the rational design of next-generation derivatives. rdd.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Analysis

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies on the broader class of benzoxazinone derivatives have established robust predictive models for various biological activities, including antimicrobial and anti-inflammatory effects. These studies provide valuable insights that can be extrapolated to understand the structure-activity landscape of the 5-methyl derivative.

The development of predictive QSAR models for benzoxazinone derivatives typically involves the compilation of a dataset of compounds with experimentally determined biological activities. Various computational methods are then employed to generate a model that can predict the activity of new or untested compounds.

Methodologies Employed:

Multiple Linear Regression (MLR): This is a common approach where a linear relationship is established between the biological activity and various molecular descriptors. For a series of benzoxazinone analogs with anti-HIV-1 reverse transcriptase inhibitory activity, MLR has been used to develop models with good predictive power.

Artificial Neural Networks (ANN): ANNs are powerful tools for modeling complex, non-linear relationships between molecular descriptors and biological activity. In a study on the electrooxidation half-wave potentials of benzoxazine derivatives, an ANN model demonstrated superiority over the MLR model, indicating its ability to capture intricate structure-property relationships. nih.gov

Genetic Algorithm (GA): GA is often used for the selection of the most relevant molecular descriptors to be included in the QSAR model. This technique was employed in a study of 1,4-benzoxazin-3-one antimicrobials to select descriptors for models predicting activity against fungi and bacteria. nih.gov

3D-QSAR Approaches (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their biological activities. These methods have been successfully applied to various classes of benzoxazinone analogs to provide detailed insights into the spatial requirements for optimal interaction with biological targets.

Model Validation:

The robustness and predictive capability of the developed QSAR models are rigorously assessed through various validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to evaluate the internal consistency and stability of the model.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities of the external test set indicates a reliable model.

Y-randomization: This method ensures that the developed model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model multiple times.

The statistical significance of these models is often demonstrated by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the standard error of prediction. For instance, QSAR models for 1,4-benzoxazin-3-one antimicrobials have shown good predictive power with external validation values (Q²_Ext) of 0.88 for gram-positive and 0.85 for gram-negative bacteria. nih.gov

The analysis of QSAR models allows for the identification of key molecular descriptors that significantly influence the biological activity of benzoxazinone derivatives. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. While direct data for this compound is limited, studies on analogous structures provide a strong indication of the important descriptors for this class of compounds.

Key Molecular Descriptors for Benzoxazinone Derivatives:

Descriptor CategorySpecific Descriptor ExamplesImplication for Biological Activity
Electronic Highest Occupied Molecular Orbital (HOMO) energyRelates to the electron-donating ability of the molecule, which can be crucial for interactions with biological targets. nih.gov
Partial Positive Surface AreaInfluences electrostatic interactions with receptor sites. nih.gov
Maximum Electrophilic Reaction Index for NitrogenIndicates the reactivity of nitrogen atoms, which can participate in key binding interactions. nih.gov
Steric/Shape Shape DescriptorsThe overall shape and size of the molecule are critical for fitting into the active site of a target protein. nih.gov
Stretch Bend EnergyA thermodynamic descriptor that can influence the conformational flexibility and binding affinity of the molecule.
Hydrophobic VolSurf DescriptorsThese descriptors relate to the hydrophobic and hydrophilic properties of the molecular surface, which are important for membrane permeability and interaction with hydrophobic pockets in receptors. nih.gov
Topological/Structural Relative Number of Hydrogen AtomsCan influence the molecule's polarity and its ability to form hydrogen bonds. nih.gov
Hydrogen Bonding Property DescriptorsThe capacity to act as a hydrogen bond donor or acceptor is frequently a key determinant of binding affinity. nih.gov

The insights gained from these QSAR studies and the identification of these key molecular descriptors are invaluable for the rational design of new this compound derivatives with enhanced biological activities. By strategically modifying the substituents on the benzoxazinone scaffold to optimize these descriptor values, it is possible to fine-tune the pharmacological profile of these compounds.

Future Directions and Therapeutic Potential of 5 Methyl 2h 3,1 Benzoxazin 2,4 1h Dione Derivatives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride (B1165640), provides a versatile foundation for chemical modification. A primary strategy for enhancing bioactivity involves the synthesis of new derivatives through targeted structural changes. Common synthetic routes often start from substituted anthranilic acids which are reacted with various acyl chlorides or other reagents to introduce diverse functional groups onto the benzoxazinone (B8607429) skeleton. mdpi.comnih.gov

The design of novel derivatives is guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence biological activity. For instance, research on benzoxazinone derivatives as α-chymotrypsin inhibitors has shown that the type and position of substituents on the phenyl ring significantly impact their inhibitory potential. nih.gov Studies have indicated that introducing fluoro, chloro, and bromo substituents can increase inhibitory effects, while the position of strong electron-donating or withdrawing groups also plays a critical role. nih.gov

Another approach involves creating hybrid molecules by fusing the benzoxazinone ring with other heterocyclic systems. jddtonline.info This strategy aims to combine the pharmacophoric features of different scaffolds to create multifunctional molecules with potentially synergistic or novel therapeutic effects. nih.gov For example, combining the benzoxazinone core with moieties like 1,2,3-triazole and isoxazoline (B3343090) has been explored to enhance activities such as antidiabetic and antimicrobial effects. nih.gov

The table below summarizes examples of synthetic strategies for generating bioactive benzoxazinone derivatives.

Synthesis StrategyStarting MaterialsTarget BioactivityReference
Acylation of Anthranilic AcidAnthranilic acid, substituted benzoyl chloridesα-Chymotrypsin inhibition nih.gov
"Click Chemistry" CycloadditionPropargylated benzoxazinone, azidesAntidiabetic, Antimicrobial nih.gov
Fusion with other HeterocyclesBenzoxazinone core, other bioactive scaffoldsAnticancer, Tyrosine kinase inhibition jddtonline.info

Exploration of New Therapeutic Applications

The benzoxazinone scaffold is associated with a broad spectrum of biological activities, making its derivatives attractive candidates for various therapeutic applications. researchgate.netmdpi.com Initial research has established their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. researchgate.net Future efforts are directed at validating these initial findings and exploring entirely new therapeutic avenues.

Recent studies have highlighted several promising areas:

Cardiovascular Disease: Certain 2-phenyl-3,1-benzoxazine-4-one derivatives have demonstrated potential as antiplatelet agents, a crucial function in preventing the recurrence of atherosclerosis. consensus.app Another novel series of benzoxazin-3-one (B8392483) derivatives has been identified as potent and selective nonsteroidal mineralocorticoid receptor antagonists, showing significant antihypertensive effects in animal models. acs.org

Oncology: Researchers are investigating benzoxazinone derivatives as anticancer agents that target specific molecular pathways. For example, some derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc gene, potentially through interaction with G-quadruplex structures in the gene's promoter region. nih.gov

Enzyme Inhibition: The ability of benzoxazinones to inhibit serine proteases like α-chymotrypsin opens up possibilities for treating diseases where such enzymes are dysregulated. nih.gov These inhibitors could be explored for their therapeutic potential in conditions mediated by chymotrypsin (B1334515) or other related serine proteases. nih.gov

Anti-inflammatory Effects: Phenylbenzohydrazides derived from isatoic anhydride have shown significant anti-inflammatory activity in both in vivo and in vitro preclinical models, suggesting their potential as lead compounds for new anti-inflammatory drugs. nih.gov

The diverse bioactivities of benzoxazinone derivatives are summarized in the table below.

Therapeutic AreaMechanism of Action / TargetInvestigated ApplicationReferences
CardiovascularAntiplatelet activityAtherosclerosis prevention consensus.app
CardiovascularMineralocorticoid receptor antagonismHypertension acs.org
Oncologyc-Myc G-quadruplex targetingNon-small-cell lung cancer nih.gov
Inflammatory DisordersSerine protease inhibitionProtease-mediated abnormalities nih.gov
Inflammatory DisordersReduction of cell migrationAcute inflammation nih.gov
Infectious DiseaseAntimicrobial activityBacterial infections researchgate.netjddtonline.info

Advanced Preclinical and Clinical Investigations

While many this compound derivatives have shown promise in early-stage laboratory tests, the critical next step is to advance the most promising candidates through rigorous preclinical and eventually clinical investigations. To date, research has primarily focused on in vitro and in silico studies, with a smaller number of in vivo animal studies.

Preclinical evaluation involves several key stages:

In Vivo Efficacy Studies: A crucial step is to demonstrate that the compounds are effective in living organisms. Studies in animal models, such as mice and rats, have provided initial proof-of-concept. For example, derivatives have been tested in vivo for their antiplatelet effects by measuring bleeding time in mice consensus.app, their anti-inflammatory properties in carrageenan-induced inflammation models nih.gov, and their ability to lower blood pressure in hypertensive rats. acs.org

Pharmacokinetic Profiling: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is vital. Many recent studies on benzoxazinone and similar heterocyclic derivatives incorporate in silico ADME predictions to assess their drug-like properties, such as intestinal absorption and bioavailability, early in the discovery process. consensus.appresearchgate.net These computational predictions help to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Toxicology and Safety Assessment: Preliminary safety is often assessed in vitro. For instance, a study on α-chymotrypsin inhibitors found that most of the tested benzoxazinone compounds were non-cytotoxic to 3T3 mouse fibroblast cell lines at therapeutic concentrations, indicating a potential window for safe use. nih.gov

Currently, there is a lack of publicly available data on this compound derivatives entering human clinical trials. A major future direction will be to select the most potent and safest lead compounds from preclinical studies and advance them into Phase I clinical trials to evaluate their safety, tolerability, and pharmacokinetics in humans.

Development of Sustainable and Scalable Production Methods

As drug candidates move from discovery to development, the methods for their chemical synthesis must be efficient, cost-effective, and environmentally sustainable. Traditional laboratory-scale syntheses are often not suitable for producing the large quantities of a compound needed for extensive preclinical testing and commercialization. nih.gov

Future research in this area will focus on:

Green Chemistry Principles: Incorporating principles of green chemistry to reduce waste, avoid hazardous solvents, and improve energy efficiency. For benzoxazinones, eco-friendly approaches such as using basic ionic liquids as reusable catalysts have been explored. mdpi.com

Novel Synthetic Technologies: Exploring modern synthetic technologies can lead to more sustainable and scalable processes. For example, ultrasound-irradiated synthesis has been successfully used to prepare certain benzoxazinone derivatives, often resulting in shorter reaction times and milder conditions. mdpi.com Continuous-flow chemistry is another promising avenue that can offer better control over reaction parameters and safer handling of reactive intermediates compared to traditional batch processing.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzoxazinones

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including benzoxazinone derivatives. These computational tools can analyze vast and complex datasets to accelerate research, reduce costs, and decrease the high failure rates common in drug development. nih.gov

Key applications of AI and ML in this context include:

De Novo Drug Design: AI algorithms, particularly generative models, can design novel benzoxazinone derivatives with optimized properties. These models learn the underlying chemical patterns from known active compounds and can generate new molecular structures that are predicted to have high potency and selectivity for a specific biological target.

Predictive Modeling: Machine learning models are increasingly used to predict the biological and physicochemical properties of candidate molecules. This includes predicting a compound's efficacy against a target, as well as its ADME and toxicity (ADMET) profile. nih.gov By screening virtual libraries of potential derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success. consensus.app

Target Identification and Validation: AI can analyze large-scale biological data, such as genomic and proteomic information, to identify and validate new biological targets for which benzoxazinone derivatives may be effective.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclization of N-methylanthranilic acid derivatives or modifications of isatoic anhydride precursors. Key steps include:

  • Cyclization : Using reagents like phosphoryl chloride (POCl₃) or acetic anhydride to promote ring closure .
  • Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced reactivity), temperature (80–120°C), and stoichiometry of base (e.g., K₂CO₃) to minimize side products like o-amino thiomethyl esters .
  • Purification : Silica gel chromatography with dichloromethane/methanol gradients (98:2 ratio) is effective for isolating high-purity crystals .

Structural Analysis and Spectral Interpretation

Q: How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, IR) for this compound? A:

  • NMR Validation : Compare experimental 1H^1H/13C^{13}C NMR shifts with density functional theory (DFT)-calculated values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, planar aromatic systems in 5-methyl derivatives exhibit π-stacking (centroid-to-centroid distances ~3.48 Å) that influence spectral properties .
  • IR Cross-Check : Confirm carbonyl stretches (C=O at ~1750–1700 cm⁻¹) and aromatic C-H bending modes to validate structural integrity .

Advanced Mechanistic Studies

Q: What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions? A:

  • Electrophilic Sites : The 2,4-dione moiety acts as an electrophilic center. Computational studies (e.g., NBO analysis) reveal partial positive charges on C2 and C4, making them susceptible to nucleophilic attack .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while protic solvents may favor elimination pathways .
  • Kinetic Profiling : Use HPLC or LC-MS to track intermediates and validate proposed mechanisms under varying pH and temperature conditions .

Data Contradiction Analysis

Q: How should researchers address contradictions in reported biological activity data for derivatives of this compound? A:

  • Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity (>95% by HPLC). Impurities like unreacted starting materials can skew results .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate contributions to bioactivity. For example, anti-HIV activity in related benzoxazines correlates with electron-withdrawing substituents .
  • Multidisciplinary Validation : Combine in vitro assays with molecular docking studies to confirm target binding modes and rule off-target effects .

Computational Modeling Applications

Q: What computational strategies are recommended for predicting the physicochemical properties of this compound? A:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, solubility, and logP values. Compare with experimental data to refine models .
  • MD Simulations : Study solvation dynamics in water/DMSO mixtures to guide solvent selection for reactions .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, cytochrome P450 interactions, and toxicity profiles for drug development pipelines .

Advanced Applications in Drug Development

Q: How can this compound serve as a scaffold for designing novel therapeutic agents? A:

  • Functionalization : Introduce pharmacophores (e.g., sulfonamide or hydrazide groups) at the 5-methyl position to enhance target affinity. For example, sulfasalazine derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
  • Prodrug Design : Modify the dione ring to improve metabolic stability. Ester or amide prodrugs can enhance oral bioavailability .
  • Biological Screening : Prioritize derivatives using high-throughput screening (HTS) against kinase or protease targets, followed by in vivo efficacy studies in disease models .

Stability and Degradation Pathways

Q: What factors influence the stability of this compound under storage or reaction conditions? A:

  • Hydrolytic Degradation : The dione ring is susceptible to hydrolysis in aqueous media. Stabilize with lyophilization or anhydrous storage .
  • Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis can identify safe processing temperatures .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage, as observed in related benzoxazines .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in the laboratory? A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP classification: Skin Irrit. 2, Eye Irrit. 2) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.